molecular formula C13H12 B165360 2-Methylbiphenyl CAS No. 643-58-3

2-Methylbiphenyl

Cat. No. B165360
CAS RN: 643-58-3
M. Wt: 168.23 g/mol
InChI Key: ALLIZEAXNXSFGD-UHFFFAOYSA-N
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Description

2-Methylbiphenyl, also known as 2-phenyltoluene, is a chemical compound with the molecular formula C13H12 . It is a component of the essential oil of rue (Ruta graveolens) root, and a natural constituent of crude oil .


Synthesis Analysis

A process for the preparation of this compound and of 2-phenylbenzyl bromide has been reported .


Molecular Structure Analysis

The molecular structure of this compound consists of a biphenyl where one of the hydrogen atoms in the second phenyl group is replaced by a methyl group . The molecular formula is C13H12, with an average mass of 167.226 Da and a monoisotopic mass of 167.085526 Da .


Chemical Reactions Analysis

Preliminary findings on the nitration of methylated biphenyls using kinetic and regioselective assessments have been reported to analyze steric influences on the planarization of this compound after electrophilic aromatic substitution (EAS) nitration .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 168.2344 . More detailed physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are available .

Scientific Research Applications

Alkylbiphenyls in Ancient Sediments and Petroleums

  • Application : Indicator for Thermal Maturity
    • 2-Methylbiphenyl, along with other alkylbiphenyls, has been analyzed in crude oils and sediment extracts, finding its relative abundance decreases with increasing thermal maturity. This suggests its potential as an indicator for the thermal maturity of sediments in geology and petroleum engineering (Alexander, Cumbers, & Kagi, 1986).

Broad Spectrum Antimicrobial Biocides

  • Application : Antibacterial Properties
    • This compound derivatives, specifically 2-hydroxydiphenyl ethers, have shown broad-spectrum antibacterial properties. They effectively inhibit fatty acid synthesis in bacteria, presenting potential in developing new antibacterial agents (Heath et al., 1998).

Reusable Functionalized Polysiloxane-Supported Palladium Catalyst

  • Application : Catalysis in Organic Synthesis
    • This compound has been used in the Suzuki–Miyaura cross-coupling reactions as a product, facilitated by a palladium catalyst. This process is important in organic synthesis, particularly in the pharmaceutical industry (Borkowski et al., 2011).

Metal-Organic Frameworks

  • Application : Material Science
    • The use of this compound-4,4'-dicarboxylic acid in constructing three-dimensional heterometallic metal-organic frameworks demonstrates its application in material science, particularly in creating structures with specific physical properties (Guo, Ma, & Guo, 2017).

Thermodynamic Properties

  • Application : Physical Chemistry
    • Studies on the standard enthalpies of formation and vaporization of this compound contribute to the understanding of its physical and chemical properties, important in various scientific applications (Steele, Chirico, & Smith, 1995).

Solubility and Dissolution Thermodynamics

  • Application : Chemical Engineering
    • Research on the solubility and dissolution thermodynamic properties of 2-Cyano-4′-methylbiphenyl in binary solvent mixtures is vital in chemical process design and pharmaceutical formulation (Zhou et al., 2017).

Safety and Hazards

2-Methylbiphenyl is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and working in a well-ventilated area is advised .

Biochemical Analysis

Biochemical Properties

2-Methylbiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 involves the hydroxylation of the methyl group, leading to the formation of hydroxylated metabolites . These interactions are essential for understanding the metabolic pathways and potential detoxification processes involving this compound.

Cellular Effects

The effects of this compound on cellular processes have been studied in various cell lines. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has demonstrated anticancer activities against several cancer cell lines, including MCF-7, A549, H460, and HT29 . The compound affects cell proliferation and induces apoptosis, thereby inhibiting the growth of cancer cells. Additionally, this compound has been found to have minimal cytotoxic effects on normal cell lines, such as HEK-293 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific proteins and enzymes, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the binding of PD-1/PD-L1, a critical interaction in immune checkpoint pathways . This inhibition can enhance the immune response against cancer cells. Additionally, molecular docking studies have revealed that this compound interacts with amino acid residues in the active sites of enzymes, further elucidating its mechanism of action .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the formation of degradation products, which may affect its biochemical properties. In in vitro studies, the effects of this compound on cellular function have been observed to persist over extended periods, indicating its potential for long-term applications in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving rats, it has been observed that low to moderate doses of this compound exhibit anti-inflammatory and analgesic activities without significant adverse effects . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. The hydroxylation of the methyl group is a key metabolic reaction, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential interactions of this compound with other compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. Studies have shown that this compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is also dependent on its lipophilicity, which facilitates its accumulation in lipid-rich tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for understanding its activity and function. It has been observed that this compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The targeting of this compound to specific organelles is mediated by post-translational modifications and targeting signals, which direct its localization and influence its biochemical activity .

properties

IUPAC Name

1-methyl-2-phenylbenzene
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InChI

InChI=1S/C13H12/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h2-10H,1H3
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InChI Key

ALLIZEAXNXSFGD-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2
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Molecular Formula

C13H12
Record name METHYL BIPHENYL (MIXED ISOMERS)
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DSSTOX Substance ID

DTXSID10881160
Record name 2-Methyl-1,1'-biphenyl
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Molecular Weight

168.23 g/mol
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Physical Description

Methyl biphenyl (mixed isomers) is a clear light yellow liquid with an aromatic odor. (NTP, 1992), Colorless liquid; [Alfa Aesar MSDS]
Record name METHYL BIPHENYL (MIXED ISOMERS)
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Boiling Point

500 °F at 760 mmHg (NTP, 1992), 255.3 °C
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Flash Point

210 °F (NTP, 1992), Sure Sol-170: 180 °F closed cup Sure Sol-175: 175 °F closed cup /Sure sol-170: 38% methylbiphenyls, 25% biphenyl, 37% dimethyl naphthalenes; sure sol-175 55% methylbiphenyls, 14% biphenyl, and 31% other C12+ aromatic hydrocarbons/
Record name METHYL BIPHENYL (MIXED ISOMERS)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Insoluble in water.
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Density

0.993 (NTP, 1992) - Less dense than water; will float, Sure Sol-170 boiling: 254-266 °C; vapor density: >5.0; specific gravity 1.000. /Sure Sol-170 contains 55% methylbiphenyls, 14% biphenyl, 31% other C12+ aromatic hydrocarbons by weight/, Density/specific gravity: 2-methyl: 1.010 (22/4), 3-methyl: 1.0182 (17/4), 4-methyl: 1.015 (27).
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Vapor Density

greater than 5 (NTP, 1992) (Relative to Air)
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Vapor Pressure

less than 0.1 mmHg at 100 °F (NTP, 1992), 0.02 [mmHg], 0.3 mm Hg @ 20 °C /2-methyl, 3-methyl, 4-methyl biphenyls/
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Record name 2-Methyl-1,1'-biphenyl
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CAS RN

28652-72-4, 643-58-3
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Record name 1,1'-Biphenyl, methyl-
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Melting Point

Melting point: 2-methyl: -0.2 °C; 3-methyl: 4.5 °C; 4-methyl: 49-50 °C.
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Synthesis routes and methods I

Procedure details

2-Bromobenzene (80 mg, 0.51 mmol) reacted with 2-methylphenylboronic acid (90 mg, 0.66 mmol) using 1.0 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and KF (87 mg, 1.55 mmol) in THF solvent at room temperature to give the title compound (80 mg, 95%) as a colorless oil: 1H-NMR (400 MHz, CDCl3): δ 7.51-7.47 (m, 2H), 7.44-7.40 (m, 3H), 7.36-7.32 (m, 4H), 2.36 (s, 3H). 13C{1H}-NMR (100 MHz, CDCl3): δ 141.91, 141.89, 135.30, 130.27, 129.76, 129.16, 128.03, 127.22, 126.72, 125.73, 20.46. GC/MS(EI): m/z 168 (M+), 153.
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
87 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
95%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
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reactant
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Quantity
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reactant
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
[Compound]
Name
CC(O)c1ccccc1P(c2ccccc2)c3ccccc3
Quantity
0.0153 mmol
Type
reagent
Reaction Step Two
Quantity
0.51 mmol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The general procedure from Example 16 was followed using chlorobenzene (1.126 g, 10.0 mmol) and o-tolylmagnesium chloride (15 mL, 15.0 mmol) with Ni(COD)2 (83.4 mg, 0.303 mmol) and (Me3C)2PH(O) (50.0 mg, 0.303 mmol) in 20.0 mL of THF. After 15 h at room temperature, the reaction mixture was quenched with 10 mL of H2O. The mixture above was extracted with 3×50 mL of diethyl ether. The combined ether extracts were dried over MgSO4, filtered, and the ether and THF removed from the filtrate by rotary evaporation. The resulting residues were chromatographed on silicon gel using ethyl acetate/hexane (5% volume ratio) as eluant. The eluate was concentrated by rotary evaporation followed by high vacuum to yield 1.62 g (96% yield) of 2-phenyltoluene. It was >95% pure by 1H NMR. 1H NMR (500 MHz, CDCl3): δ 7.62-7.47 (m, 9H), 2.50 (s, 3H) ppm. 13C NMR (125 MHz, CDCl3): δ 142.0, 141.9, 135.2, 130.3, 129.7, 129.1, 128.0, 127.2, 126.7, 125.7, 20.4. ppm.
Quantity
1.126 g
Type
reactant
Reaction Step One
Name
o-tolylmagnesium chloride
Quantity
15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
(Me3C)2PH(O)
Quantity
50 mg
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
83.4 mg
Type
catalyst
Reaction Step Five
Yield
96%

Synthesis routes and methods V

Procedure details

In the drybox, 54.0 mg (0.303 mm) of (Me3C)2PH(S) (from Experiment 18), 83.4 mg (0.303 mm) of Ni(COD)2 and 10.0 mL of THF were loaded into a reactor (20 mL) equipped with a magnetic stir bar. The resulting mixture was stirred at room temperatureover a period of 10 min. After addition of 1.126 g (10.0 mm) of chlorobenzene, the resulting mixture was stirred for 5 min until the catalytic reaction was initiated by dropwise addition of 15 mL (15.0 mm, 1.0 M in THF) of o-tolylmagnesium chloride at room temperature over a period of 5 min. The resulting mixture was stirred at room temperature over 12 h before the reaction was quenched with 10.0 mL of H2O, and the mixture was diluted with 300 mL of Et2O. After separation of organic and aqueous phases, the organic phase was washed with 2×100 mL of H2O, and 100 mL of brine, then dried over mgSO4, filtered and concentrated by rotary evaporation. The crude product was purified by column chromatography on silica gel (100:1-hexane:methyl t-butyl ether) to afford 0.96 g (57% yield) of 2-phenyltoluene.
[Compound]
Name
(Me3C)2PH(S)
Quantity
54 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
83.4 mg
Type
catalyst
Reaction Step One
Name
o-tolylmagnesium chloride
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
1.126 g
Type
reactant
Reaction Step Three
Yield
57%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Methylbiphenyl
Reactant of Route 2
Reactant of Route 2
2-Methylbiphenyl
Reactant of Route 3
Reactant of Route 3
2-Methylbiphenyl
Reactant of Route 4
Reactant of Route 4
2-Methylbiphenyl
Reactant of Route 5
Reactant of Route 5
2-Methylbiphenyl
Reactant of Route 6
Reactant of Route 6
2-Methylbiphenyl

Q & A

Q1: What is the molecular formula and weight of 2-methylbiphenyl?

A1: The molecular formula of this compound is C13H12, and its molecular weight is 168.23 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly utilize techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, ] and High-Performance Liquid Chromatography (HPLC) [, ] to identify and quantify this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is also employed to elucidate its structure. [, ]

Q3: What is known about the thermal stability of this compound?

A3: Studies reveal that this compound exhibits thermal stability up to 673 K. []

Q4: Has the heat capacity of this compound been studied?

A4: Yes, research has investigated the heat capacity and thermodynamic functions of this compound over a temperature range of 6 to 372 K. []

Q5: Have computational methods been applied to study this compound?

A5: Absolutely. Quantum-chemical calculations have been instrumental in understanding the mechanism of this compound formation during the cyanophenylation of aromatic nitriles by terephthalonitrile dianion. [] Additionally, computational studies have been employed to investigate rotational barriers in 2-amido-2'-methylbiphenyls. []

Q6: How do structural modifications of this compound affect its biological activity?

A6: Research on pyrethroid insecticides, which incorporate a this compound moiety, highlights the impact of structural changes on insecticidal activity. For instance, introducing fluorine, chlorine, or methyl groups at the 2-position of the biphenyl ring generally enhances activity compared to the unsubstituted parent compound. [] Furthermore, in the development of novel oxime ether pyrethroids, modifications to the 2-methylthio-acetophenone oxime ether scaffold led to variations in insecticidal activity against Homopteran and Lepidopteran pests. []

Q7: What is known about the degradation of this compound in the environment?

A7: Studies on the degradation of bifenthrin, a pyrethroid insecticide containing a this compound group, provide insights. In soil, bifenthrin degrades primarily through hydrolysis of the ester linkage, yielding this compound-3-yl methanol as a major product. [] The degradation rate is influenced by factors such as soil type and microbial activity, with faster degradation observed in soil rich in organic matter. []

Q8: What are the environmental concerns related to this compound-containing compounds?

A8: While this compound itself might not pose significant environmental risks, some compounds containing this moiety, like bifenthrin, are insecticides. Their use necessitates careful consideration of potential ecological effects. Research has focused on understanding the degradation patterns of bifenthrin in soil and aqueous environments to assess its persistence and potential impact. [, ]

Q9: What analytical techniques are crucial for studying this compound and its derivatives?

A9: A combination of techniques, including GC-MS, HPLC, and NMR spectroscopy, are essential tools for the characterization, quantification, and monitoring of this compound and related compounds. [, , ] These methods provide valuable insights into the synthesis, degradation pathways, and biological interactions of these molecules.

Q10: How does research on this compound bridge different scientific disciplines?

A10: The study of this compound showcases the interconnectedness of various scientific fields. From synthetic organic chemistry for its preparation and derivatization [, ] to analytical chemistry for its characterization and quantification [, ], and further to environmental science for understanding its fate and effects in the environment [, ]—research on this compound necessitates a multidisciplinary approach.

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